Welcome to the BenchChem Online Store!
molecular formula C4HF7O B8792221 Propanoyl fluoride, 3,3,3-trifluoro-2-(trifluoromethyl)- CAS No. 382-22-9

Propanoyl fluoride, 3,3,3-trifluoro-2-(trifluoromethyl)-

Cat. No. B8792221
M. Wt: 198.04 g/mol
InChI Key: PNIDBKALSVNXJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04357282

Procedure details

The above methyl ether, 48.5 g (0.209 mol), and 1 g of AlCl3 were refluxed together for 15 hours and treated as described in Comparative Example 1. An amount of 43.8 g of unreacted (CF3)2CHCF2OCH3 was recovered, together with 1.1 g of (CF3)2CHCOF (2.7% yield) and 0.75 g of CH3F. No improvement in product was obtained when the reactants were heated in a sealed tube at 120° for 4 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
43.8 g
Type
reactant
Reaction Step Two
Name
CH3F
Quantity
0.75 g
Type
reactant
Reaction Step Two
Yield
2.7%

Identifiers

REACTION_CXSMILES
COC.[Al+3].[Cl-].[Cl-].[Cl-].[CH:8]([C:17]([O:20]C)(F)[F:18])([C:13]([F:16])([F:15])[F:14])[C:9]([F:12])([F:11])[F:10].CF>>[CH:8]([C:17]([F:18])=[O:20])([C:9]([F:11])([F:10])[F:12])[C:13]([F:16])([F:15])[F:14] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC
Name
Quantity
1 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
43.8 g
Type
reactant
Smiles
C(C(F)(F)F)(C(F)(F)F)C(F)(F)OC
Name
CH3F
Quantity
0.75 g
Type
reactant
Smiles
CF

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated

Outcomes

Product
Name
Type
product
Smiles
C(C(F)(F)F)(C(F)(F)F)C(=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 2.7%
YIELD: CALCULATEDPERCENTYIELD 2.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.